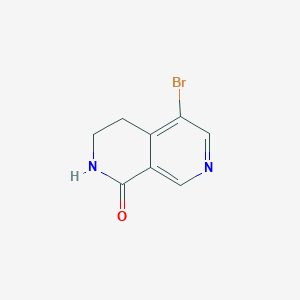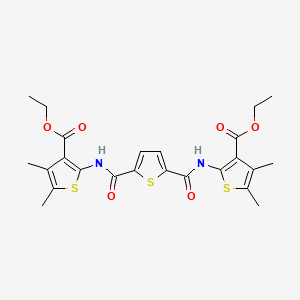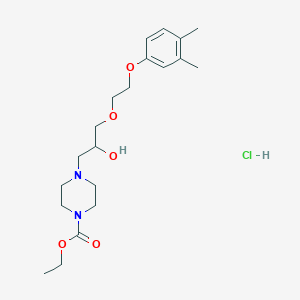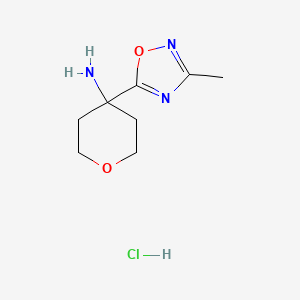
4-(3-Methyl-1,2,4-oxadiazol-5-yl)oxan-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(3-Methyl-1,2,4-oxadiazol-5-yl)oxan-4-amine;hydrochloride” is a chemical compound with a molecular weight of 289.76 . It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as the one in the compound , has been a topic of interest in organic chemistry . The synthesis often involves the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium . This chemical transformation proceeds via the generation of O-acyl amidoximes, which further undergo heterocyclization .Molecular Structure Analysis
The 1,2,4-oxadiazole ring in the compound is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring serves as a convenient precursor for the generation of other heterocyclic and acyclic compounds via thermal and photochemical ring cleavages or reactions with various nucleophilic reagents . These processes typically proceed under harsh conditions and, in many cases, are characterized by low or moderate yields of products .Physical And Chemical Properties Analysis
The compound has a molecular weight of 289.76 . More specific physical and chemical properties such as melting point, IR spectrum, NMR data, and mass spectrometry data were not found in the search results.Scientific Research Applications
Drug Discovery and Development
The 1,2,4-oxadiazole ring is a common motif in medicinal chemistry due to its bioisosteric properties, which can mimic the essential features of a biological pharmacophore . EN300-313986 could serve as a scaffold for developing new therapeutic agents, particularly in the design of enzyme inhibitors. Its structure-activity relationship (SAR) can be explored to optimize interactions with biological targets, potentially leading to the discovery of novel drugs.
Anticancer Research
Compounds containing the 1,2,4-oxadiazole unit have shown activity against various cancer cell lines . EN300-313986 could be investigated for its cytotoxic effects on cancer cells, and its potential to act as a chemotherapeutic agent. Research may focus on its mechanism of action, such as the inhibition of specific enzymes or signaling pathways involved in cancer progression.
Nematocidal Applications
Derivatives of 1,2,4-oxadiazole have been evaluated for their nematocidal activities, with some showing remarkable effectiveness against plant-parasitic nematodes . EN300-313986 could be assessed for its potential as a nematicide in agricultural settings, offering a safer alternative to traditional chemical pesticides.
Neurological Disorders
The 1,2,4-oxadiazole derivatives have been identified as potential acetylcholine receptor nematicides . This suggests that EN300-313986 might have applications in the treatment of neurological disorders where modulation of acetylcholine receptors is beneficial, such as Alzheimer’s disease or myasthenia gravis.
Antimicrobial and Antifungal Agents
The antimicrobial and antifungal properties of 1,2,4-oxadiazole derivatives have been documented . EN300-313986 could be synthesized and tested for its efficacy against various microbial and fungal strains, potentially leading to the development of new antimicrobial agents.
Agricultural Chemistry
Given its potential nematocidal activity, EN300-313986 could be explored for its use in protecting crops from nematode infestations . Its application could extend to the development of crop protection agents, enhancing yield and reducing crop losses.
Enzyme Inhibition for Disease Treatment
The ability of 1,2,4-oxadiazole derivatives to act as enzyme inhibitors makes them candidates for treating diseases where enzyme regulation is crucial . EN300-313986 could be studied for its inhibitory effects on enzymes related to diseases such as diabetes, hypertension, or infectious diseases.
Material Science
The structural properties of 1,2,4-oxadiazole derivatives make them interesting candidates for material science applications, such as the development of scintillating materials or components in electronic devices . EN300-313986 could be investigated for its physical properties and potential use in advanced materials.
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, 1,2,4-oxadiazole derivatives have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They have potential for structure-activity relationship (SAR), activity potential, and promising target for mode of action .
Safety and Hazards
While specific safety and hazard information for this compound was not found in the search results, it’s important to note that safety data can vary widely depending on the specific structure and functional groups present in the compound. For example, some 1,2,4-oxadiazole derivatives have been classified as having acute toxicity and skin and eye irritation potential .
Future Directions
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . This could be a potential future direction for research involving this compound.
properties
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-6-10-7(13-11-6)8(9)2-4-12-5-3-8;/h2-5,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNFBRIFPGVEOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCOCC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methyl-1,2,4-oxadiazol-5-yl)oxan-4-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2972574.png)
![3,3-Spiro-2-[5,5-dimethylcyclohexane-1,3-dionyl]-5-(3-trifluoromethylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-(3H,5H)-dione](/img/structure/B2972575.png)
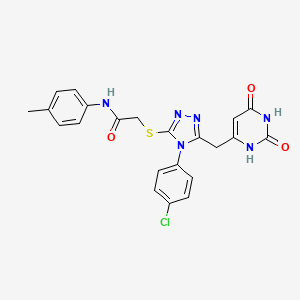
![N-(1,3-benzodioxol-5-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2972578.png)
![N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2972581.png)
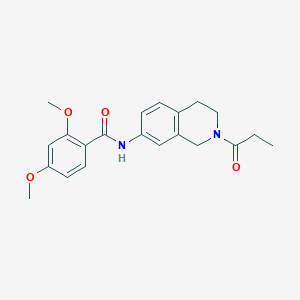

![2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2972586.png)
![N-(2,4-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2972588.png)
